molecular formula C6H5BrINO2S B8248371 Ethyl 5-bromo-2-iodothiazole-4-carboxylate

Ethyl 5-bromo-2-iodothiazole-4-carboxylate

Cat. No.: B8248371
M. Wt: 361.99 g/mol
InChI Key: CZTMVELEICLRLC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-iodothiazole-4-carboxylate is a halogenated thiazole derivative featuring a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule is substituted with bromine at position 5, iodine at position 2, and an ethyl ester group at position 4 (Fig. 1). This compound is commercially available (CymitQuimica, Ref: 10-F982935) and priced at €211.00 per gram, reflecting its specialized synthetic utility .

Thiazole derivatives are pivotal in medicinal chemistry and materials science due to their electronic diversity and capacity for cross-coupling reactions. The presence of both bromine and iodine in this compound enhances its reactivity in metal-catalyzed substitutions (e.g., Suzuki or Ullmann couplings), making it a versatile intermediate for functionalized heterocycles.

Properties

IUPAC Name

ethyl 5-bromo-2-iodo-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTMVELEICLRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

This method involves diazotization of ethyl 2-amino-5-bromothiazole-4-carboxylate followed by iodination (Figure 1).

Steps :

  • Diazotization :

    • The amino group at the 2-position of ethyl 2-amino-5-bromothiazole-4-carboxylate is treated with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) at 0–5°C to form a diazonium salt.

    • Conditions : Substrate (1 equiv), NaNO₂ (1.2 equiv), H₂SO₄ (3 equiv), 0–5°C, 1 h.

  • Iodination :

    • The diazonium salt undergoes substitution with potassium iodide (KI) to introduce iodine at the 2-position.

    • Conditions : KI (2 equiv), 25°C, 2 h.

Yield : 68–75%.

Mechanistic Insights :

  • Diazotization proceeds via protonation of the amine, followed by nitrosation to form the diazonium ion.

  • Iodide ion attacks the electrophilic diazonium carbon, displacing nitrogen gas.

Advantages :

  • High regioselectivity for the 2-position.

  • Scalable to multi-gram quantities.

Sequential Halogenation of a Thiazole Core

Reaction Pathway

This approach constructs the thiazole ring first, followed by bromination and iodination (Figure 2).

Steps :

  • Thiazole Formation :

    • Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate.

    • Conditions : Ethyl bromopyruvate (1 equiv), thiourea (1.1 equiv), ethanol, reflux, 4 h.

  • Bromination :

    • Bromine is introduced at the 5-position using N-bromosuccinimide (NBS) in dichloromethane.

    • Conditions : NBS (1.1 equiv), CH₂Cl₂, 0°C, 30 min.

  • Iodination :

    • The 2-amino group is replaced with iodine via a Sandmeyer reaction (as in Method 1).

Yield :

  • Thiazole formation: 85–90%.

  • Bromination: 87%.

  • Iodination: 68–75%.

  • Overall yield : ~50%.

Key Data :

StepReagentsTemperatureTimeYield
Thiazole formationThiourea, ethanolReflux4 h85%
BrominationNBS, CH₂Cl₂0°C30 min87%
IodinationNaNO₂, H₂SO₄, KI0–25°C3 h75%

Advantages :

  • Modular approach allows independent optimization of each step.

  • Compatible with diverse substitution patterns.

One-Pot I₂/TBHP-Mediated Synthesis

Reaction Pathway

A radical-based method using iodine (I₂) and tert-butyl hydroperoxide (TBHP) to construct the thiazole ring and introduce iodine (Figure 3).

Steps :

  • Oxidative Cyclization :

    • Ethyl bromopyruvate, a thiourea derivative, and I₂ react in the presence of TBHP to form the iodinated thiazole.

    • Conditions : I₂ (1.5 equiv), TBHP (3 equiv), CH₃CN, 120°C, 2 h.

  • Bromination :

    • Subsequent bromination at the 5-position using NBS.

Yield :

  • Thiazole formation: 70–78%.

  • Bromination: 87%.

  • Overall yield : ~60%.

Mechanistic Insights :

  • TBHP generates tert-butoxy radicals, initiating a cascade to form the thiazole ring.

  • I₂ acts as both an iodine source and a mild oxidant.

Advantages :

  • Fewer purification steps.

  • Avoids toxic diazonium intermediates.

Comparative Analysis of Methods

ParameterSandmeyer IodinationSequential HalogenationI₂/TBHP-Mediated Synthesis
Regioselectivity High (2-position)ModerateModerate
Scalability >10 g>5 g<2 g
Toxicity High (H₂SO₄, NaNO₂)Moderate (NBS)Low (I₂, TBHP)
Overall Yield 68–75%~50%~60%

Critical Challenges and Solutions

  • Regioselectivity in Bromination :

    • NBS in CH₂Cl₂ at 0°C ensures bromination occurs preferentially at the 5-position due to electronic effects.

  • Diazonium Salt Stability :

    • Low temperatures (0–5°C) and rapid workup prevent decomposition.

  • Radical Side Reactions :

    • In I₂/TBHP methods, excess TBHP minimizes undesired radical coupling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-iodothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 5-bromo-2-iodothiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-iodothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Halogen-Substituted Thiazole Derivatives

Key structural analogs include thiazoles with varying halogen substituents (Br, Cl, I) and ester group positions. These modifications influence reactivity, molecular interactions, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score* Applications/Notes
Ethyl 5-bromo-2-iodothiazole-4-carboxylate N/A C₆H₅BrINO₂S 345.99 Br (C5), I (C2), COOEt (C4) Reference Cross-coupling precursor
Ethyl 5-bromo-2-chlorothiazole-4-carboxylate 1125409-85-9 C₆H₅BrClNO₂S 281.53 Br (C5), Cl (C2), COOEt (C4) 0.81† Pharmaceutical intermediate
Ethyl 5-bromothiazole-2-carboxylate 1202237-88-4 C₆H₅BrNO₂S 234.08 Br (C5), COOEt (C2) 0.88† Positional isomer; lower steric hindrance
Ethyl 5-iodothiazole-4-carboxylate 900530-64-5 C₆H₅INO₂S 292.08 I (C5), COOEt (C4) 0.86† Single halogen; Suzuki coupling utility

*Similarity scores based on structural alignment algorithms (0.0–1.0 scale) .
†Scores derived from database comparisons.

Key Observations:

  • Iodine’s polarizability may improve electrophilic substitution rates .

Methyl-Substituted Thiazoles and Isoxazole Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ethyl 5-bromo-4-methylthiazole-2-carboxylate 79247-80-6 C₇H₈BrNO₂S 250.11 Methyl at C4; Br at C5
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate 854015-42-2 C₇H₈BrNO₃ 234.05 Isoxazole ring (O/N); methyl at C4

Key Observations:

  • Thiazole vs. Isoxazole: Replacing sulfur with oxygen (isoxazole) alters ring electronics, reducing aromaticity and increasing polarity. This may affect binding in biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-iodothiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation. For example, bromination using N-bromosuccinimide (NBS) in a solvent like dichloromethane or ethyl acetate at room temperature, followed by iodination using iodine monochloride (ICl). Reaction progress should be monitored via TLC, with purification via silica gel column chromatography using gradients like petroleum ether:ethyl acetate (96:4) . Yield optimization requires controlling stoichiometry (e.g., excess halogenating agent) and extended reaction times (up to 72 hours for bromination).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies protons adjacent to electron-withdrawing groups (e.g., ester carbonyl), while 13^{13}C NMR confirms the thiazole ring and substituents.
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~650–750 cm1^{-1} (C-Br/C-I stretches) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and isotopic patterns for Br/I .

Q. How can column chromatography be optimized for purifying halogenated thiazole derivatives?

  • Methodological Answer : Use silica gel with a pore size of 60–120 Å and a non-polar solvent system (e.g., petroleum ether:ethyl acetate). Gradient elution (3–5% ethyl acetate) minimizes co-elution of halogenated byproducts. Pre-adsorption of the crude product onto silica gel improves resolution .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the crystal packing of this compound?

  • Methodological Answer : X-ray crystallography with SHELXL refinement reveals dominant C-H···O and π-π stacking interactions. Halogen bonding (e.g., I···O) may contribute to lattice stability. Hirschfeld surface analysis quantifies interaction contributions (e.g., H···H: 34.4%, C···C: 2.5%) . Computational tools like CrystalExplorer can model these interactions .

Q. What challenges arise in resolving data contradictions between NMR and X-ray crystallography for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) in solution versus static crystal structures. For example, NMR may average signals for multiple conformers, while X-ray provides a single snapshot. Use variable-temperature NMR to detect hindered rotation and compare with DFT-calculated energy barriers .

Q. How can ring puckering and torsional strain in the thiazole core be analyzed computationally?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify out-of-plane distortions using crystallographic data. Software like Mercury (CCDC) calculates amplitude (q) and phase (φ) angles. For this compound, steric effects from bulky halogens may induce puckering (q > 0.2 Å) .

Q. What safety protocols are essential for handling iodine-containing intermediates during synthesis?

  • Methodological Answer : Use gloves (nitrile, inspected for integrity) and respiratory protection (N95 masks) to prevent iodine vapor exposure. Spills should be neutralized with sodium thiosulfate and disposed via licensed hazardous waste contractors. Work under fume hoods with negative pressure .

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